molecular formula C22H18N4O3 B2605729 (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide CAS No. 1223869-46-2

(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide

Cat. No.: B2605729
CAS No.: 1223869-46-2
M. Wt: 386.411
InChI Key: IKWOSGWIFUPPKW-UHFFFAOYSA-N
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Description

(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the benzodioxole moiety: This step involves the coupling of the pyrazole ring with a benzodioxole derivative using a suitable catalyst.

    Formation of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction.

    Formation of the enamide: The final step involves the reaction of the intermediate with an appropriate amide derivative under specific conditions to form the (Z)-enamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties, making them of interest in drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential

Industry

In the industrial sector, this compound may be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide likely involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The benzodioxole and pyrazole moieties may play a crucial role in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide
  • (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-isopropylphenyl)prop-2-enamide
  • (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide

Uniqueness

The uniqueness of (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethyl group on the phenyl ring, for example, may influence its binding affinity to biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-2-14-3-6-18(7-4-14)25-22(27)16(11-23)9-17-12-24-26-21(17)15-5-8-19-20(10-15)29-13-28-19/h3-10,12H,2,13H2,1H3,(H,24,26)(H,25,27)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWOSGWIFUPPKW-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=CC2=C(NN=C2)C3=CC4=C(C=C3)OCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C(=C\C2=C(NN=C2)C3=CC4=C(C=C3)OCO4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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